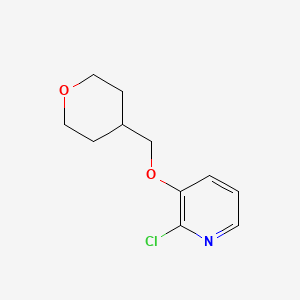
1-(Oxetan-3-YL)piperidin-4-amin
Übersicht
Beschreibung
“1-(Oxetan-3-YL)piperidin-4-amine” is a chemical compound with the molecular formula C8H16N2O . It is also known by its IUPAC name "1-(oxetan-3-yl)piperidin-4-amine bis (2,2,2-trifluoroacetate)" . The compound has a molecular weight of 156.22500 .
Molecular Structure Analysis
The molecular structure of “1-(Oxetan-3-YL)piperidin-4-amine” consists of a six-membered piperidine ring attached to a three-membered oxetane ring . The compound has a monoisotopic mass of 246.121567 Da .
Wissenschaftliche Forschungsanwendungen
Synthese und Design von Arzneimitteln
Piperidinderivate spielen eine wichtige Rolle bei der Entwicklung und Synthese von Medikamenten. Das Vorhandensein des Piperidinrings in 1-(Oxetan-3-YL)piperidin-4-amin macht es zu einem wertvollen Vorläufer in der pharmazeutischen Chemie. Es kann verwendet werden, um neuartige Verbindungen mit potenziellen therapeutischen Wirkungen zu synthetisieren. Beispielsweise können Modifikationen des Piperidinrings zur Entwicklung neuer Analgetika, Antipsychotika und Antihistaminika führen .
Neurologische Forschung
Die Piperidin-Einheit findet sich häufig in Molekülen, die mit dem zentralen Nervensystem interagieren. Daher könnte This compound bei der Entwicklung neuroaktiver Medikamente eingesetzt werden, die auf neurologische Pfade abzielen und möglicherweise Behandlungen für Krankheiten wie Alzheimer, Parkinson und Epilepsie ermöglichen .
Krebstherapie
Modifikationen von Piperidinderivaten haben zytotoxische Wirkungen gegen bestimmte Krebszelllinien gezeigt. Die Verbindung This compound könnte als Gerüst für die Herstellung neuer Chemotherapeutika dienen, insbesondere da das Vorhandensein bestimmter Substituenten am Piperidinring die Zytotoxizität erhöhen kann .
Antimikrobielle Mittel
Forschungen zeigen, dass Piperidinderivate antimikrobielle Eigenschaften aufweisen können. Daher könnte This compound zur Synthese neuer antimikrobieller Mittel verwendet werden, die möglicherweise gegen resistente Bakterienstämme und andere Krankheitserreger wirksam sind .
Landwirtschaftliche Chemie
Im Bereich der landwirtschaftlichen Chemie können Piperidinderivate zur Herstellung von Pestiziden und Herbiziden verwendet werden. Die strukturelle Vielseitigkeit von This compound ermöglicht die Entwicklung von Verbindungen, die bestimmte Schädlinge oder Unkräuter gezielt bekämpfen können, ohne die Nutzpflanzen oder die Umwelt zu schädigen .
Materialwissenschaften
Piperidinstrukturen können in Polymere eingebaut werden, um ihre Eigenschaften zu verändern. This compound könnte bei der Synthese neuartiger Polymermaterialien mit verbesserter Flexibilität, Haltbarkeit oder anderen wünschenswerten Eigenschaften verwendet werden .
Analytische Chemie
Als Verbindung mit einer einzigartigen Struktur kann This compound als Standard oder Reagenz in analytischen Verfahren wie Chromatographie oder Spektroskopie verwendet werden, um andere Substanzen zu identifizieren oder zu quantifizieren .
Biokonjugation
Die Aminogruppe in This compound macht es zu einem Kandidaten für Biokonjugationstechniken. Es kann verwendet werden, um Biomoleküle mit verschiedenen Sonden oder Medikamenten zu verbinden, wodurch die Abgabe und Spezifität von Behandlungen verbessert werden .
Safety and Hazards
Safety data sheets indicate that if inhaled, the compound should be handled by removing the person to fresh air and keeping them comfortable for breathing . If it comes into contact with skin or eyes, it should be rinsed with water . In case of ingestion, the mouth should be rinsed and medical attention should be sought if the person feels unwell .
Eigenschaften
IUPAC Name |
1-(oxetan-3-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-7-1-3-10(4-2-7)8-5-11-6-8/h7-8H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCUELCIENIDBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001303665 | |
| Record name | 1-(3-Oxetanyl)-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1228948-07-9 | |
| Record name | 1-(3-Oxetanyl)-4-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228948-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Oxetanyl)-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


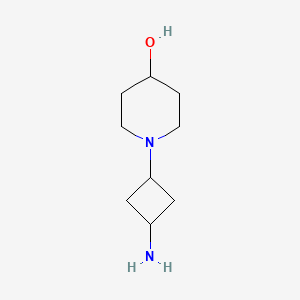
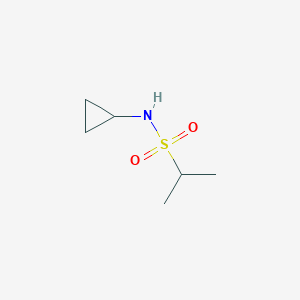
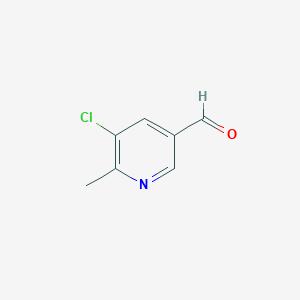


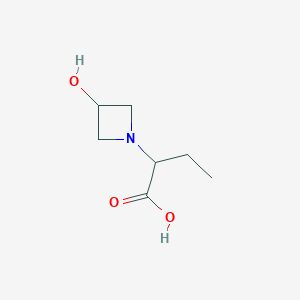
![2-{7,9-Dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B1466204.png)
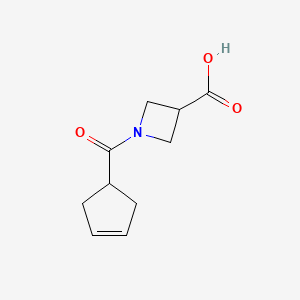
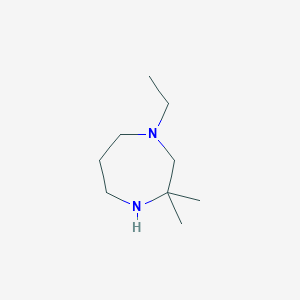

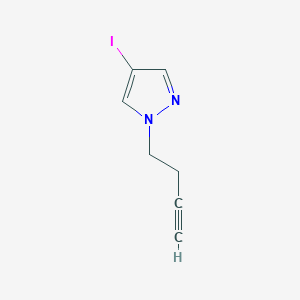
amine](/img/structure/B1466212.png)
